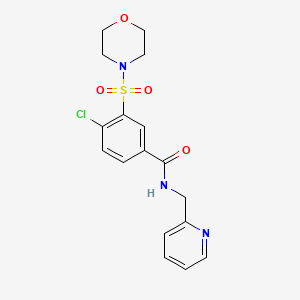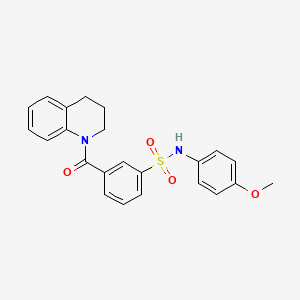![molecular formula C17H18Cl2N4O2 B4585224 2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine
Descripción general
Descripción
This compound belongs to a class of chemicals that are often studied for their pharmacological properties. Such compounds typically involve detailed synthesis processes and are analyzed for their molecular structure, chemical reactions, and properties.
Synthesis Analysis
- The synthesis of related compounds involves creating derivatives with specific pharmacological properties. For example, Sabiniarz et al. (2007) described the synthesis of propyl derivatives of amides of a related pyrimidine compound, highlighting the complex nature of such synthesis processes (Sabiniarz et al., 2007).
Molecular Structure Analysis
- Structural analysis is crucial for understanding the physical and chemical behavior of such compounds. Şahin et al. (2012) performed detailed characterization and X-ray diffraction studies on a similar dichlorophenyl piperazine derivative, which provides insights into the molecular structure (Şahin et al., 2012).
Chemical Reactions and Properties
- The reactivity and interaction of such compounds with other chemicals are a key area of research. For example, Ashimori et al. (1991) synthesized optically active derivatives and studied their pharmacological effects, highlighting the chemical reactivity of such compounds (Ashimori et al., 1991).
Physical Properties Analysis
- Physical properties like melting point, solubility, and crystalline structure are often studied. Pisklak et al. (2008) conducted solid-state NMR spectroscopy and X-ray crystallography on pyrido[1,2-c]pyrimidine derivatives, providing a model for analyzing the physical properties of similar compounds (Pisklak et al., 2008).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and interaction with other compounds, are essential. Ren et al. (2011) synthesized a pyrido[4,3-d]pyrimidine derivative and analyzed its crystal structure, providing insight into its chemical properties (Ren et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
- A study by Abu‐Hashem et al. (2020) explored the synthesis of new heterocyclic compounds derived from a similar pyrimidine structure. These compounds exhibited notable inhibitory activity on cyclooxygenase-1/2, analgesic, and anti-inflammatory activities.
Neurological and Cognitive Benefits
- Research by Smith et al. (1997) highlighted the use of a similar pyrimidine derivative, BW619C89, as a sodium channel antagonist. This compound reduced neurological deficit and brain damage in rats following a stroke, indicating potential neuroprotective properties.
Antifungal Activity
- A study by Fellah et al. (1996) synthesized pyrimidine derivatives that effectively inhibited the growth of Cryptococcus neoformans, demonstrating antifungal applications.
Antibacterial Activity
- Research conducted by Fellahi et al. (1995) involved the synthesis of pyrimidine derivatives with selective antibacterial properties against Corynebacterium xerosis and Arcanobacterium haemolyticum.
Anticancer and Antineoplastic Properties
- A study by Min (2012) focused on designing thieno[3,2-d]pyrimidines with a piperazine unit, targeting their potential as anticancer agents.
Antioxidant and Enzyme Inhibition
- Taslimi et al. (2018) investigated pyrimidine-thiones derivatives for their antioxidant activity and inhibitory action against acetylcholinesterase and human carbonic anhydrase isoforms, indicating potential therapeutic applications in neurodegenerative diseases (Taslimi et al., 2018).
Interaction with DNA and Potential for Drug Amplification
- Research by Wilson et al. (1990) explored the interaction of pyrimidine derivatives with DNA, finding potential for drug amplification in cancer treatment.
HIV-1 Reverse Transcriptase Inhibition
- A study by Romero et al. (1994) developed analogues of pyrimidines as non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing to HIV treatment research.
Propiedades
IUPAC Name |
2-(2,3-dichlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2/c1-12(25-14-5-2-4-13(18)15(14)19)16(24)22-8-10-23(11-9-22)17-20-6-3-7-21-17/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXNVGXHCGJTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4585146.png)
![1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585158.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4585160.png)
![4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine](/img/structure/B4585161.png)

![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4585180.png)
![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![2-(4-chlorophenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4585202.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4585231.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)
